9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a thiophene-based monomer. [] It serves as a building block for creating conjugated polymers with tailored optoelectronic properties. [] These properties are influenced by the electronic and steric effects of the thiophene unit when appended at the 3,4-positions of other aromatic systems. []
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a polycyclic aromatic hydrocarbon characterized by its unique structure and potential applications in materials science. This compound is of interest due to its intrinsic properties that make it suitable for use in organic electronics, including organic photovoltaics and field-effect transistors. The compound's molecular formula is C18H12S, and it has been cataloged under various identifiers, including CAS number 42490-26-6.
This compound is derived from the thiophenoanthracene family, which incorporates sulfur into its polycyclic structure. It is classified as a heterocyclic aromatic compound due to the presence of a thiophene ring fused to an anthracene core. The compound's synthesis and characterization have been documented in several scientific publications, highlighting its relevance in research focused on organic semiconductors and polymeric materials .
The synthesis of 9,10-dihydro-9,10-[3,4]thiophenoanthracene typically involves several methods, including:
The synthesis often requires specific reaction conditions such as temperature control, solvent choice (e.g., toluene), and the presence of catalysts (e.g., palladium) to achieve optimal yields and purity levels. For instance, thermolysis can involve heating the precursor compounds at temperatures ranging from 120 °C to higher values, depending on the specific reaction pathway being utilized.
The molecular structure of 9,10-dihydro-9,10-[3,4]thiophenoanthracene features a fused ring system that combines an anthracene backbone with a thiophene unit. This unique configuration contributes to its electronic properties.
C1=CC2=C(C=C1)C(=C(C2=C(C=C(C=C3C=CC=C(C3)C)C)C)S)C
.
9,10-Dihydro-9,10-[3,4]thiophenoanthracene can undergo various chemical reactions typi
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4